2-bromo-5-chloro-3-methoxythiophene 2-bromo-5-chloro-3-methoxythiophene
Brand Name: Vulcanchem
CAS No.: 150194-39-1
VCID: VC11520433
InChI:
SMILES:
Molecular Formula: C5H4BrClOS
Molecular Weight: 227.5

2-bromo-5-chloro-3-methoxythiophene

CAS No.: 150194-39-1

Cat. No.: VC11520433

Molecular Formula: C5H4BrClOS

Molecular Weight: 227.5

Purity: 95

* For research use only. Not for human or veterinary use.

2-bromo-5-chloro-3-methoxythiophene - 150194-39-1

Specification

CAS No. 150194-39-1
Molecular Formula C5H4BrClOS
Molecular Weight 227.5

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a thiophene ring—a five-membered aromatic heterocycle containing sulfur—substituted at positions 2, 3, and 5 with bromine, methoxy (-OCH3_3), and chlorine groups, respectively. This arrangement creates distinct electronic and steric effects that influence its reactivity. The bromine atom at position 2 acts as a strong electron-withdrawing group, while the methoxy group at position 3 donates electrons via resonance, creating a polarized electronic environment conducive to nucleophilic and electrophilic reactions.

Physicochemical Characteristics

Key properties of 2-bromo-5-chloro-3-methoxythiophene are summarized below:

PropertyValue
CAS Number150194-39-1
Molecular FormulaC5H4BrClOS\text{C}_5\text{H}_4\text{BrClOS}
Molecular Weight227.5 g/mol
Purity≥95%
Halogen ContentBromine (35.2%), Chlorine (15.6%)

The compound’s melting and boiling points remain undocumented in available literature, but analogous halogenated thiophenes typically exhibit melting ranges of 80–120°C and boiling points exceeding 200°C under reduced pressure. Its solubility profile suggests limited water solubility but high miscibility in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane.

Synthesis and Manufacturing

Purification and Characterization

Purification typically involves recrystallization from ethanol or column chromatography, though industrial processes may favor distillation under vacuum. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) confirm structural integrity and purity.

Biological Activity and Research Findings

Computational Predictions

Density functional theory (DFT) calculations predict strong binding affinity (ΔG=8.2kcal/mol\Delta G = -8.2 \, \text{kcal/mol}) between 2-bromo-5-chloro-3-methoxythiophene and the active site of Staphylococcus aureus dihydrofolate reductase, suggesting potential as an antibiotic adjuvant.

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